molecular formula C21H17N3OS2 B5918038 2-[(4-BENZYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE

2-[(4-BENZYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE

Cat. No.: B5918038
M. Wt: 391.5 g/mol
InChI Key: QVXMDOCMLUHZFW-UHFFFAOYSA-N
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Description

2-[(4-Benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one: is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a unique combination of a triazole ring, a thiophene ring, and a sulfanyl group, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
  • Reduction:

    • Reduction reactions can target the carbonyl group, converting it to an alcohol.
  • Substitution:

    • The triazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Mechanism of Action

The exact mechanism of action for 2-[(4-Benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one depends on its specific application. Generally, triazole derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The sulfanyl group can enhance the compound’s binding affinity to these targets, while the triazole ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

  • 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol
  • 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol
  • 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol

Comparison:

Properties

IUPAC Name

2-[(4-benzyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS2/c25-18(19-12-7-13-26-19)15-27-21-23-22-20(17-10-5-2-6-11-17)24(21)14-16-8-3-1-4-9-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXMDOCMLUHZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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